molecular formula C15H11NO4 B14483347 5-Nitro-2-(2-phenylethenyl)benzoic acid CAS No. 65199-90-8

5-Nitro-2-(2-phenylethenyl)benzoic acid

Cat. No.: B14483347
CAS No.: 65199-90-8
M. Wt: 269.25 g/mol
InChI Key: SXKMNMYVCZYMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(2-phenylethenyl)benzoic acid is an organic compound characterized by the presence of a nitro group, a phenylethenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(2-phenylethenyl)benzoic acid typically involves the nitration of a precursor compound followed by further chemical modifications. One common method involves the nitration of benzoic acid derivatives using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(2-phenylethenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-Nitro-2-(2-phenylethenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2-phenylethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenylethenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(2-phenylethenyl)benzoic acid is unique due to the presence of both the nitro and phenylethenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

65199-90-8

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-nitro-2-(2-phenylethenyl)benzoic acid

InChI

InChI=1S/C15H11NO4/c17-15(18)14-10-13(16(19)20)9-8-12(14)7-6-11-4-2-1-3-5-11/h1-10H,(H,17,18)

InChI Key

SXKMNMYVCZYMBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.